3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is an organic compound characterized by its unique structure and functional groups. The compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Specifically, this compound features a 4-chlorophenyl group, a formyl group, and a propanenitrile moiety. Its molecular formula is with a molecular weight of approximately 259.69 g/mol .
This compound is classified as a pyrazole derivative and is utilized in various scientific research applications, particularly in the fields of medicinal chemistry and proteomics.
The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step synthetic routes. One common method includes:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for efficient synthesis.
The molecular structure of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile includes:
The structural representation can be visualized through chemical drawing software or databases like PubChem .
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
The reaction conditions such as temperature, pH, and solvent choice are critical for controlling product formation and selectivity in these reactions.
The mechanism of action for 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile may involve interactions at the molecular level with biological targets. It is hypothesized that:
Research into its mechanism often involves biochemical assays to determine its effects on specific pathways or targets within cells.
Key physical properties include:
Important chemical properties include:
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and chromatography may provide insights into these properties .
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has potential applications in:
This compound's unique structure allows researchers to explore various biological activities and therapeutic potentials, making it a valuable tool in scientific research .
1,3-Diarylpyrazole derivatives demonstrate potent activity against Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their mechanism involves disruption of bacterial cell wall biosynthesis or interference with essential metabolic pathways. The formyl group at the C-4 position of the pyrazole ring enhances molecular reactivity, enabling Schiff base formation or nucleophilic additions that improve target binding affinity. Concurrently, the nitrile moiety contributes to cellular permeability through dipole interactions and serves as a hydrogen bond acceptor [1] [10].
Table 1: Antibacterial Activity of Representative 1,3-Diarylpyrazole Derivatives
Compound | Structural Feature | MIC vs MRSA (μg/mL) | MIC vs VRE (μg/mL) |
---|---|---|---|
Rhodanine-pyrazole hybrid [9] | Rhodanine-3-pentanoic acid | 2 | 4 |
Compound 6g [2] | Aminoguanidine moiety | 1 | 2 |
Compound 7l [2] | Furan-2-carbohydrazide | 1 | 1 |
Key structural determinants for efficacy include:
Notably, rhodanine-3-pentanoic acid derivatives bearing 1,3-diarylpyrazole moieties exhibit MIC values as low as 2 μg/mL against MRSA clinical isolates, surpassing reference drugs like oxacillin. This potency stems from synergistic effects between the pyrazole’s membrane-targeting capability and the rhodanine ring’s inhibition of peptidoglycan transpeptidases [9].
Pyrazole derivatives have been systematically explored in tuberculosis (TB) drug discovery since the early 2000s, primarily to address the limitations of first-line agents against MDR and extensively drug-resistant (XDR) Mycobacterium tuberculosis. The evolution of pyrazole-based anti-TB agents reflects strategic molecular hybridization and scaffold-hopping approaches:
Table 2: Key Pyrazole-Based Anti-TB Agents in Development
Compound Class | Representative Structure | MIC (μg/mL) | Target/Mechanism |
---|---|---|---|
BM212 [6] | 1,5-Diarylpyrrole | 0.7–1.5 | MmpL3 transporter inhibition |
Diarylpyrazole [6] | 4-Nitroimidazole conjugate | 0.25–1.0 | Cell wall disruption |
Quinoline-pyrazole [6] | 8-Trifluoromethylquinoline | 0.5 | ATP synthase inhibition |
The structural features of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile align with established anti-TB pharmacophores:
Historically, pyrazole anti-TB agents evolved from simple heterocycles (e.g., pyrazinamide) to complex hybrids targeting multiple virulence pathways. Contemporary derivatives inhibit mycobacterial membrane protein large 3 (MmpL3), disrupting mycolic acid transport—a mechanism critical for circumventing resistance to rifampicin and isoniazid [6]. The 4-formylpyrazole moiety in particular serves as a synthetic handle for generating Schiff base inhibitors of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis [6] [9].
Table 3: Key Identifiers for Pyrazole Derivatives Discussed
Compound Name | CAS No. | Molecular Formula | Molecular Weight |
---|---|---|---|
3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | 255710-84-0 | C₁₃H₁₀ClN₃O | 259.69 |
3-[3-(3-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | 956438-87-2 | C₁₃H₁₀ClN₃O | 259.69 |
BM212 | Not provided | Not provided | Not provided |
Compound 26/HIT 8 | Not provided | Not provided | Not provided |
Table 4: Bioactive Pyrazole Derivatives in Antimicrobial Research
Derivative Class | Activity Spectrum | Potency Range (MIC) | Key Structural Attributes |
---|---|---|---|
1,3-Diarylpyrazoles with aminoguanidine [2] | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | 1–64 μg/mL | Aminoguanidine at C-4, halogenated aryl rings |
Rhodanine-pyrazole conjugates [9] | MRSA, VRE | 1–8 μg/mL | Rhodanine-3-fatty acid tethered to pyrazole C-4 |
4-Formylpyrazoles [1] [10] | Not specified (chemical intermediates) | Not reported | Aldehyde at pyrazole C-4, nitrile-containing alkyl tether |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4